3-benzyl-4-(2,4-difluorobenzoyl)-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-4-(2,4-difluorobenzoyl)-2-piperazinone, also known as DFMO, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DFMO is a potent inhibitor of the enzyme ornithine decarboxylase (ODC), which plays a critical role in polyamine biosynthesis. Polyamines are essential for cell growth and differentiation, and their overproduction has been linked to the development of cancer. By inhibiting ODC, DFMO reduces the levels of polyamines in cells and slows down their growth. In
Mechanism of Action
3-benzyl-4-(2,4-difluorobenzoyl)-2-piperazinone inhibits the enzyme ODC, which is responsible for the conversion of ornithine to putrescine, a key step in polyamine biosynthesis. By inhibiting ODC, this compound reduces the levels of polyamines in cells, which slows down their growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of polyamines in various tissues, including the prostate, colon, and breast. This compound has also been shown to reduce the incidence of colon polyps in patients with familial adenomatous polyposis, a genetic condition that predisposes individuals to colon cancer. This compound has been well-tolerated in clinical trials, with mild to moderate side effects such as nausea, diarrhea, and fatigue.
Advantages and Limitations for Lab Experiments
3-benzyl-4-(2,4-difluorobenzoyl)-2-piperazinone has several advantages for lab experiments, including its relatively simple synthesis, potent inhibition of ODC, and well-characterized mechanism of action. This compound is also readily available and can be used in a variety of cell culture and animal models. However, this compound has some limitations, including its poor solubility in water and its short half-life in vivo.
Future Directions
3-benzyl-4-(2,4-difluorobenzoyl)-2-piperazinone has several potential future directions for research. One area of interest is the development of new formulations of this compound that improve its solubility and pharmacokinetics. Another area of interest is the identification of biomarkers that can be used to predict response to this compound therapy. This compound has also been studied for its potential use in other diseases, such as parasitic infections and inflammatory bowel disease. Finally, this compound has been investigated as a potential chemopreventive agent, and future studies could explore its use in this context.
Synthesis Methods
3-benzyl-4-(2,4-difluorobenzoyl)-2-piperazinone is synthesized by reacting 2,4-difluorobenzoyl chloride with benzylpiperazine in the presence of a base such as triethylamine. The resulting intermediate is then hydrolyzed to yield this compound. The synthesis of this compound is relatively simple and can be carried out in a few steps with high yield.
Scientific Research Applications
3-benzyl-4-(2,4-difluorobenzoyl)-2-piperazinone has been extensively studied for its potential use in cancer treatment. In preclinical studies, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in animal models of cancer. In clinical trials, this compound has been tested in combination with other drugs for the treatment of various cancers, including neuroblastoma, colon cancer, and prostate cancer. This compound has also been studied for its potential use in the prevention of cancer recurrence.
Properties
IUPAC Name |
3-benzyl-4-(2,4-difluorobenzoyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c19-13-6-7-14(15(20)11-13)18(24)22-9-8-21-17(23)16(22)10-12-4-2-1-3-5-12/h1-7,11,16H,8-10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPANTXZYXALEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.